
6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide is a compound that belongs to the class of tetrahydropyridines. Tetrahydropyridines are heterocyclic compounds that have garnered significant interest due to their presence in both natural products and synthetic pharmaceutical agents
Métodos De Preparación
The synthesis of 6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide can be achieved through several synthetic routes. One common method involves the reaction of benzyl mercaptan with 2,3,4,5-tetrahydropyridine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding thiol derivative.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including anti-inflammatory and anticancer properties . In medicine, it may serve as a lead compound for the development of new therapeutic agents. Additionally, in the industry, it can be used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide can be compared with other similar compounds, such as 1,2,3,4-tetrahydropyridine and 1,2,3,6-tetrahydropyridine These compounds share a similar tetrahydropyridine core but differ in the substituents attached to the ring
Propiedades
Número CAS |
77149-01-0 |
|---|---|
Fórmula molecular |
C12H16BrNS |
Peso molecular |
286.23 g/mol |
Nombre IUPAC |
6-benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide |
InChI |
InChI=1S/C12H15NS.BrH/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;/h1-3,6-7H,4-5,8-10H2;1H |
Clave InChI |
AITOTJJMNQQKSY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN=C(C1)SCC2=CC=CC=C2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



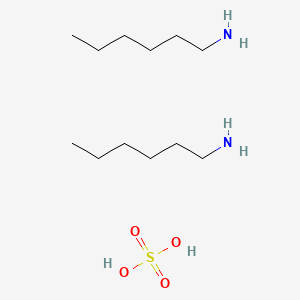
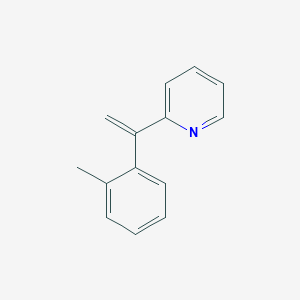
![2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14440878.png)
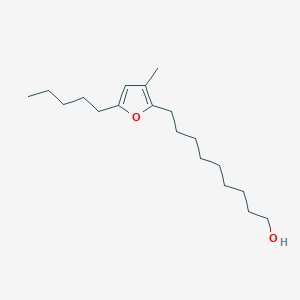
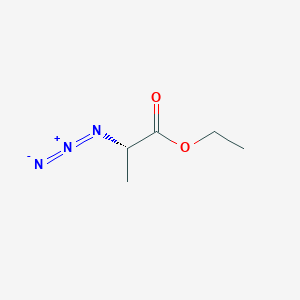
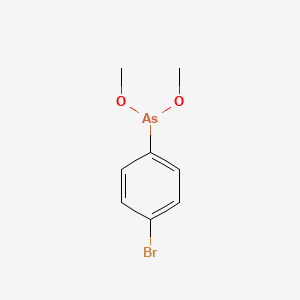

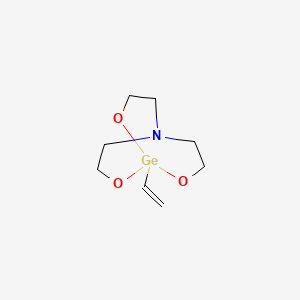

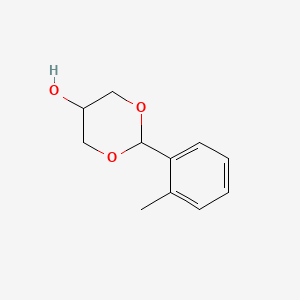
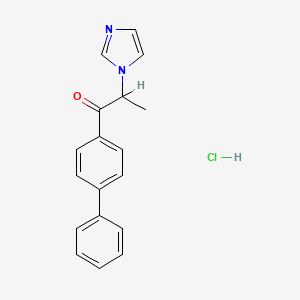
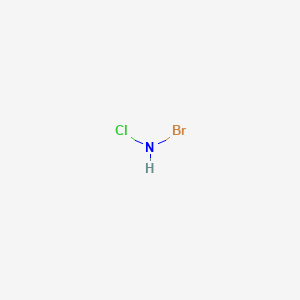
![N-[3-(Dipentylamino)phenyl]acetamide](/img/structure/B14440950.png)
